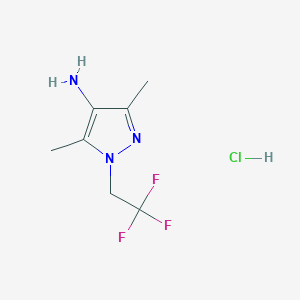
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on the compound’s occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could involve multi-step chemical reactions, with each step carefully analyzed for efficiency and yield .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid, related to the pyrazole family, is a valuable building block in the synthesis of heterocyclic compounds. The unique reactivity of related pyrazolines allows for the generation of a wide variety of heterocyclic compounds under mild conditions. This includes the synthesis of pyrazolo-imidazoles, thiazoles, spiropyrans, and others, highlighting the compound's versatility and its potential for creating compounds with varied biological activities (Gomaa & Ali, 2020).
Biological Activity and Pharmacological Potential
Pyrazole derivatives, closely related to this compound, have been extensively studied for their pharmacological activities. These compounds are known for their antimicrobial, antifungal, antiviral, and antioxidant properties. A review covering the synthesis of pyrazole derivatives under various conditions revealed their potential in addressing a broad spectrum of agrochemical and pharmaceutical applications. This emphasizes the compound's relevance in the development of new therapeutic agents (Sheetal et al., 2018).
Anticancer Research
The investigation into pyrazoline derivatives, which share a structural similarity to this compound, has also extended into anticancer research. Pyrazolines have been identified as compounds with a high biological effect in anticancer activity. Their electronic properties combined with dynamic applications make them a focal point of pharmaceutical chemistry for cancer treatment research. This highlights the importance of pyrazoline derivatives in developing new anticancer agents and encourages further exploration of their therapeutic potential (Ray et al., 2022).
Chemical Inhibition and Drug Metabolism
Pyrazole carboxylic acid derivatives, to which this compound is related, play a significant role as chemical inhibitors, affecting cytochrome P450 isoforms involved in drug metabolism. Their involvement in metabolism-based drug–drug interactions illustrates their importance in pharmaceutical sciences, demonstrating the necessity of understanding specific CYP isoforms' inhibition for better drug design and therapy optimization (Khojasteh et al., 2011).
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves the condensation of 1-ethyl-4-hydroxypyrazole with acryloyl chloride, followed by hydrolysis of the resulting ester to yield the desired product.", "Starting Materials": ["1-ethyl-4-hydroxypyrazole", "acryloyl chloride", "triethylamine", "dichloromethane", "sodium hydroxide", "water"], "Reaction": [ "To a solution of 1-ethyl-4-hydroxypyrazole (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and cool the mixture to 0°C.", "Slowly add acryloyl chloride (1.1 equiv) dropwise to the reaction mixture while stirring at 0°C.", "After the addition is complete, stir the reaction mixture at 0°C for 2 hours.", "Quench the reaction by adding a saturated solution of sodium bicarbonate and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the crude ester.", "Dissolve the crude ester in a mixture of water and dichloromethane and add sodium hydroxide (1.5 equiv) to the solution.", "Stir the reaction mixture at room temperature for 2 hours and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the desired product, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid." ] } | |
CAS RN |
1613051-24-3 |
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)

